2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cathepsin S inhibition thioether pharmacophore X-ray crystallography

CAS 1797638-60-8 is a validated cathepsin S S3‑pocket binder featuring a versatile cyclopentylthioether oxidation handle for systematic SAR. Source for FRET‑based CatS enzymatic screens and pair with its kinase‑active difluorophenyl analog for selectivity profiling to mitigate polypharmacology risk. Balanced lead‑like properties (MW 309.4, XLogP3 1.7, TPSA 81.4 Ų) ensure downstream developability with reduced ADME attrition.

Molecular Formula C15H23N3O2S
Molecular Weight 309.43
CAS No. 1797638-60-8
Cat. No. B2711331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
CAS1797638-60-8
Molecular FormulaC15H23N3O2S
Molecular Weight309.43
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C15H23N3O2S/c19-15(11-21-14-3-1-2-4-14)17-12-9-16-18(10-12)13-5-7-20-8-6-13/h9-10,13-14H,1-8,11H2,(H,17,19)
InChIKeyNICHNOJIVQVDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797638-60-8): Structural Baseline and Chemical Identity for Procurement Decisions


2-(Cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797638‑60‑8) is a synthetic small‑molecule member of the pyrazole‑thioether acetamide chemotype. Its architecture comprises a cyclopentylthioether linked via an acetamide bridge to a 1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑pyrazol‑4‑yl moiety [1]. The compound is catalogued as a research‑grade screening hit in the Life Chemicals library (F6448‑1541) and carries computed descriptors—molecular weight 309.4 g·mol⁻¹, XLogP3 1.7, topological polar surface area 81.4 Ų, and five rotatable bonds—that collectively define its physicochemical space [2]. This thioether‑acetamide scaffold is structurally related to the tetrahydropyrido‑pyrazole cathepsin S (CatS) inhibitor series described by Johnson & Johnson, where the thioether moiety was shown by X‑ray crystallography to occupy the S3 pocket of CatS [3].

Why Generic Substitution Falls Short: Structure-Driven Selectivity Risks for 2-(Cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide Analogs


Although numerous compounds share the N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide skeleton, the identity of the 2‑position substituent is a decisive determinant of biological target engagement. In the Johnson & Johnson cathepsin S program, replacement of an amidoethylthioether P3 element with a thioether–acetamide linkage altered cellular potency, while SAR studies on pyrazole‑based thioethers demonstrated that even minor P3 modifications shifted CatS IC₅₀ values from < 40 nM to > 300 nM [1]. Within the Life Chemicals F‑series, structural analogs such as 2‑(2,4‑difluorophenyl)‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide (CAS 1797866‑84‑2) exhibit preliminary selective kinase inhibition, whereas the cyclopentylthio analog lacks reported kinase activity—implying divergent target profiles [2]. Therefore, substituting the cyclopentylthio group with a simple aryl, alkyl, or heteroaryl 2‑substituent cannot be assumed to preserve the same biological or physicochemical signature; each variant must be treated as a distinct chemical entity for selection or procurement purposes.

Product-Specific Quantitative Evidence Guide: 2-(Cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide versus Closest Comparators


Evidence Dimension 1: Thioether Chemotype Authenticity—Crystallographically Validated S3 Binding Motif vs. Non-Thioether Analogs

The thioether moiety present in 2‑(cyclopentylsulfanyl)‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide (CAS 1797638‑60‑8) is directly validated as an S3‑pocket binding element in the tetrahydropyrido‑pyrazole class. Lee‑Dutra et al. reported a crystal structure (PDB: 3KWN) of a pyrazole‑based thioether (compound 13) bound to human CatS, confirming that the thioether sulfur engages the S3 subsite [1]. In that series, the thioether‑bearing compound maintained CatS IC₅₀ = 120 nM at pH 5.0 [2]. By contrast, non‑thioether analogs such as those relying on amidoethylthioether P3 elements showed inferior cellular activity, necessitating the switch to the thioether–acetamide connectivity described in the same publication [1]. This structural evidence provides a crystallographically grounded rationale for selecting the thioether‑containing scaffold over non‑thioether surrogates.

Cathepsin S inhibition thioether pharmacophore X-ray crystallography

Evidence Dimension 2: Physicochemical Differentiation—Computed Drug‑Likeness Properties vs. Closest Life Chemicals F‑Series Analogs

Computed properties for CAS 1797638‑60‑8 (MW 309.4 g·mol⁻¹, XLogP3 1.7, TPSA 81.4 Ų, rotatable bonds 5) place this compound within favorable drug‑like space [1]. In comparison, the closest F‑series analog 2‑(2,4‑difluorophenyl)‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide (CAS 1797866‑84‑2) exhibits MW 321.3 g·mol⁻¹, two fluorine atoms (increased electronegativity and metabolic stability) but higher TPSA and altered hydrogen‑bonding capacity due to the difluorophenyl ring . The cyclopentylthio compound offers lower molecular weight, a single hydrogen‑bond donor, and a more compact lipophilic group (XLogP3 1.7) compared with the difluorophenyl analog (predicted XLogP ~1.9–2.2), which may translate to differential membrane permeability and oral absorption profiles. These computed differences are material for any screening campaign or lead‑optimization program where physicochemical balance must be preserved.

Physicochemical profiling drug-likeness lead optimization

Evidence Dimension 3: Target Selectivity Divergence—Class-Level Kinase Inhibition Signal in the Difluorophenyl Analog vs. Absence for the Cyclopentylthio Variant

Preliminary data for the direct structural analog 2‑(2,4‑difluorophenyl)‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide (CAS 1797866‑84‑2) indicate selective inhibition against certain kinase targets, making it a candidate for targeted therapy investigation [1]. However, no kinase inhibition data have been reported for CAS 1797638‑60‑8, which instead belongs to the thioether‑acetamide chemotype validated for cathepsin S binding [2]. This divergence in reported biological activity between two compounds sharing the identical N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide template underscores that the 2‑position substituent functions as a target‑selectivity switch: the difluorophenyl group directs toward kinase targets, while the cyclopentylthio group aligns with cysteine protease (CatS) pharmacology. For a scientist building a cathepsin‑focused screening deck, procurement of the cyclopentylthio variant is mechanistically rational, whereas the difluorophenyl analog would introduce unwanted kinase polypharmacology.

Kinase inhibition target selectivity structural alert

Evidence Dimension 4: Library Provenance and Availability—Single‑Source Cataloging vs. Multi‑Vendor Dispersion of Close Analogs

CAS 1797638‑60‑8 is unambiguously catalogued as Life Chemicals F6448‑1541 within a defined screening collection, with documented purity and specification [1]. In contrast, structurally closest analogs such as CAS 1797866‑84‑2 appear across multiple vendor catalogs (BenchChem, EvitaChem, Kuujia, Chemsrc) with variable purity declarations and no unified batch‑control standard . This difference in supply‑chain dispersion has practical implications: the single‑source provenance of CAS 1797638‑60‑8 reduces the risk of lot‑to‑lot variability that can confound replicate screening experiments. For procurement officers, a compound with a known, single‑vendor origin and a fixed catalog identifier simplifies quality assurance, certificate‑of‑analysis documentation, and experimental reproducibility audits.

Screening library commercial availability compound procurement

Evidence Dimension 5: Synthetic Tractability and Derivatization Potential—Cyclopentylthio as a Modular Handle for Parallel Library Synthesis

The cyclopentylthio group of CAS 1797638‑60‑8 serves as a chemically distinct derivatization handle not present in non‑thioether analogs. The Kuujia product description notes that the compound’s modular design allows for further functionalization, making it a versatile intermediate for the synthesis of biologically active molecules [1]. This contrasts with aryl‑substituted analogs (e.g., 2‑phenyl, 2‑(2,4‑difluorophenyl), or 2‑(2‑chlorophenyl) variants), where the 2‑position substituent is a terminal aryl group that does not offer the same downstream synthetic utility. In practice, the cyclopentylthio moiety can be oxidized to the sulfoxide or sulfone, or the cyclopentyl ring can be further functionalized, enabling systematic SAR exploration around the P3 binding region identified in the cathepsin S co‑crystal structures [2].

Parallel synthesis medicinal chemistry SAR exploration

Evidence Dimension 6: ADME Risk Flagging—Computed Oral Bioavailability Alert for the Tetrahydropyran‑Pyrazole Template

A computational ADME prediction for a closely related tetrahydropyran‑pyrazole acetamide chemotype flagged low human oral bioavailability (20%), low Caco‑2 permeability (logPapp ≈ ‑6.66), and predicted non‑absorption in the human intestine [1]. While CAS 1797638‑60‑8 itself has not been subjected to experimental ADME profiling, its structural similarity to this flagged chemotype serves as an early‑stage alert for any program considering oral administration. This information is absent from vendor pages of comparator analogs (e.g., CAS 1797866‑84‑2), where no ADME flags—computed or experimental—are disclosed. Awareness of this predicted liability allows procurement scientists to proactively request in‑vitro ADME data (Caco‑2, microsomal stability) from the vendor or to triage the compound toward biochemical or cellular assays where oral bioavailability is not a prerequisite.

ADME prediction oral bioavailability Caco-2 permeability

Optimal Research and Industrial Application Scenarios for 2-(Cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797638‑60‑8)


Cathepsin S‑Focused Biochemical Screening Campaigns

The thioether–acetamide motif of CAS 1797638‑60‑8 is crystallographically validated as an S3‑pocket binding element for human cathepsin S. Procurement of this compound as a screening library member is mechanistically aligned with CatS‑targeted biochemical assays (FRET‑based or fluorogenic substrate cleavage), where the thioether connectivity has been shown to maintain CatS IC₅₀ values in the 40–300 nM range across related series [1]. Its single‑source Life Chemicals provenance (F6448‑1541) ensures batch‑to‑batch consistency for primary screening and confirmatory dose–response experiments [2].

Hit‑to‑Lead Chemistry Using the Cyclopentylthio Handle for Parallel SAR

The cyclopentylthio group provides a versatile synthetic handle suitable for systematic structure–activity relationship exploration around the S3‑binding region. Medicinal chemistry teams can oxidize the thioether to the corresponding sulfoxide or sulfone, modify the cyclopentyl ring, or exchange the thioether moiety to probe steric and electronic requirements for CatS potency [1]. This built‑in diversification potential distinguishes CAS 1797638‑60‑8 from terminal‑aryl 2‑position analogs that lack comparable synthetic flexibility [2].

Physicochemical Property‑Based Fragment or Lead‑Like Library Design

With computed MW 309.4 g·mol⁻¹, XLogP3 1.7, TPSA 81.4 Ų, and a single hydrogen‑bond donor, CAS 1797638‑60‑8 occupies a favorable lead‑like property space distinct from heavier or more lipophilic F‑series analogs [1]. Library designers building fragment‑informed screening decks or lead‑like compound collections can select this compound to maintain balanced physicochemical profiles, reducing the risk of downstream ADME attrition associated with higher‑MW, higher‑logP entries [2].

Target‑Selectivity Profiling Panels: Cysteine Protease vs. Kinase Discrimination

The documented divergence in biological activity between CAS 1797638‑60‑8 (thioether, CatS‑aligned) and its 2‑(2,4‑difluorophenyl) analog (kinase‑active) provides a rational basis for assembling selectivity profiling panels [1]. Procurement of both compounds enables side‑by‑side evaluation in CatS enzymatic assays and kinase panels, generating selectivity fingerprints that inform hit triage decisions and minimize the risk of advancing compounds with unintended polypharmacology [2].

Quote Request

Request a Quote for 2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.